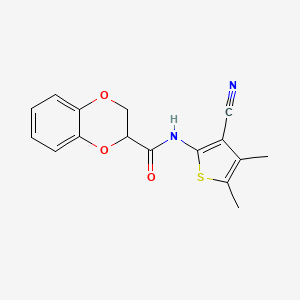

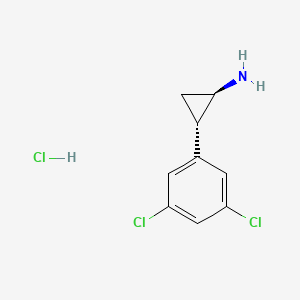

![molecular formula C16H17N5S2 B2668965 2-[(4-Phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine CAS No. 868221-24-3](/img/structure/B2668965.png)

2-[(4-Phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[(4-Phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a 1,2,4-triazole ring, and two sulfanyl (or thiol) groups. These functional groups suggest that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and 1,2,4-triazole rings suggests that the compound could have a planar structure. The sulfanyl groups could introduce some flexibility into the molecule .Chemical Reactions Analysis

The chemical reactions of this compound would be determined by its functional groups. The sulfanyl groups could potentially undergo oxidation reactions. The pyrimidine and 1,2,4-triazole rings could participate in various substitution and addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfanyl groups could make the compound polar and potentially soluble in polar solvents .Applications De Recherche Scientifique

Synthesis and Characterization

- A novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety were synthesized, highlighting the utility of similar structures in creating antimicrobial agents. The structural characterization and synthesis methods provide insights into the versatility of pyrimidine derivatives in medicinal chemistry (Alsaedi, Farghaly, & Shaaban, 2019).

- Research on the metal-free synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides showcases the potential of pyrimidine derivatives in facilitating the construction of complex molecular skeletons, which could be beneficial for drug development (Zheng et al., 2014).

Antimicrobial Applications

- The synthesis of ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate and its antibacterial activity against Gram-positive and Gram-negative microbial strains highlight the antimicrobial potential of pyrimidine derivatives (Lahmidi et al., 2019).

Supramolecular Chemistry

- Pyrimidine derivatives have been investigated for their ability to form hydrogen-bonded supramolecular assemblies. The study of dihydropyrimidine-2,4-(1H,3H)-dione functionality as a module for novel crown-containing assemblies emphasizes the role of pyrimidine in designing complex molecular architectures useful in supramolecular chemistry and material science (Fonari et al., 2004).

Antitumor Activity

- Pyrido[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity. These compounds exhibit potential as antitumor agents, indicating the therapeutic relevance of pyrimidine derivatives in cancer treatment (Gineinah, Nasr, Badr, & El-Husseiny, 2013).

Mécanisme D'action

The mechanism of action of this compound in biological systems would depend on its structure and the specific biological target. Compounds containing 1,2,4-triazole rings have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer activities .

Orientations Futures

Propriétés

IUPAC Name |

2-[(4-phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5S2/c1-2-11-22-16-20-19-14(12-23-15-17-9-6-10-18-15)21(16)13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOUUSLJKKZTEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(N1C2=CC=CC=C2)CSC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-(hydroxymethyl)-2-{[2-(mesitylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)-N-methylacetamide](/img/structure/B2668882.png)

![4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B2668893.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2668894.png)

![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2668898.png)

![3-[Isopropyl(methyl)amino]propanoic acid hydrochloride](/img/no-structure.png)

![5-[(3,4-Dichlorophenyl)methyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2668900.png)

![8-(3-Methylbutanoyl)-4-[(4-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2668904.png)